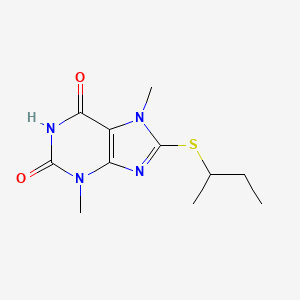
8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C12H18N4O2S It belongs to the class of purine derivatives and is characterized by the presence of a sec-butylthio group attached to the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the introduction of the sec-butylthio group to the purine ring. One common method involves the reaction of 3,7-dimethylxanthine with sec-butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form .
化学反応の分析
Types of Reactions
8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sec-butylthio group, yielding the parent purine derivative.
Substitution: The sec-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 3,7-dimethylxanthine.
Substitution: Various substituted purine derivatives depending on the nucleophile used
科学的研究の応用
8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The sec-butylthio group is believed to play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. For example, it may inhibit certain enzymes involved in cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
- 8-(sec-butylthio)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(sec-butylthio)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H16N4O2S |
|---|---|
分子量 |
268.34 g/mol |
IUPAC名 |
8-butan-2-ylsulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-5-6(2)18-11-12-8-7(14(11)3)9(16)13-10(17)15(8)4/h6H,5H2,1-4H3,(H,13,16,17) |
InChIキー |
SBKPFMGFBDGZAH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)SC1=NC2=C(N1C)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


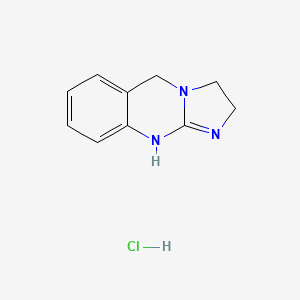
![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
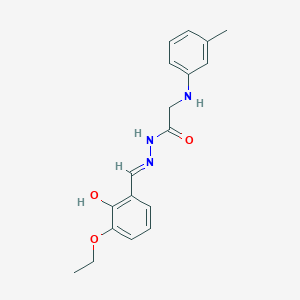
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)
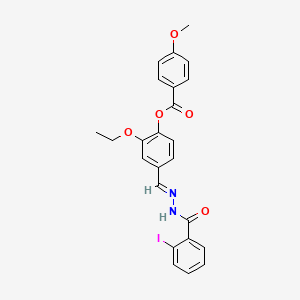
![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082238.png)

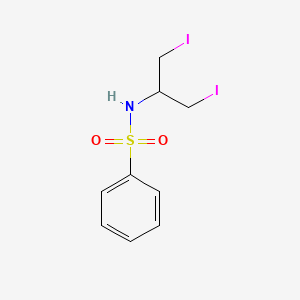
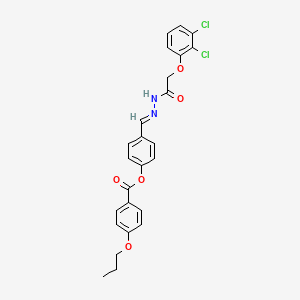

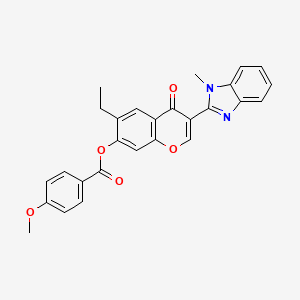
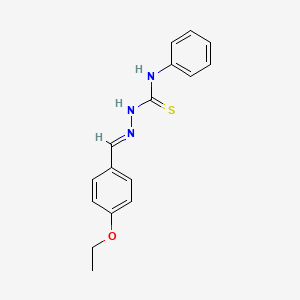
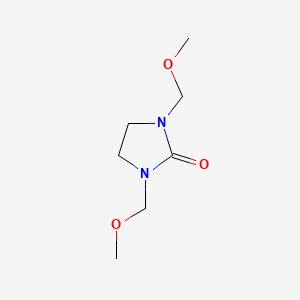
![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
